Cas no 755038-65-4 (Volasertib)

Volasertib is a potent and selective inhibitor of Polo-like kinase 1 (PLK1), a key regulator of cell cycle progression. It exhibits high specificity for PLK1, disrupting mitotic entry and inducing apoptosis in proliferating cells. Volasertib demonstrates strong antitumor activity in preclinical models, particularly in malignancies with dysregulated cell cycle control. Its mechanism of action involves binding to the ATP-binding site of PLK1, inhibiting its kinase activity and leading to G2/M arrest. The compound has shown promise in clinical studies for treating acute myeloid leukemia (AML) and other solid tumors. Its favorable pharmacokinetic profile and ability to target PLK1 make it a valuable tool for oncology research and therapeutic development.
Volasertib structure
Volasertib structure
商品名:Volasertib
CAS番号:755038-65-4
MF:C34H50N8O3
メガワット:618.8126
MDL:MFCD20926414
CID:834746
PubChem ID:10461508

Volasertib 化学的及び物理的性質

名前と識別子

    • Volasertib (BI 6727)
    • BI 6727
    • BI-6727
    • BI6727 (BI-6727,Volasertib)
    • N-[4-[4-(cyclopropylmethyl)piperazin-1-yl]cyclohexyl]-4-[[(7R)-7-ethyl-5-methyl-6-oxo-8-propan-2-yl-7H-pteridin-2-yl]amino]-3-methoxybenzamide
    • N-[trans-4-[4-(cyclopropylmethyl)-1-piperazinyl]cyclohexyl]-4-[[(7R)-7-ethyl-5,6,7,8-tetrahydro-5-methyl-8-(1-methylethyl)-6-oxo-2-pteridinyl] amino]-3-methoxyBenzamide
    • Volasertib
    • BI6727,Volasertib
    • UNII-6EM57086EA
    • SR-03000003275
    • SCHEMBL738946
    • NSC757149
    • DB12062
    • n-[trans-4-[4-(cyclopropylmethyl)-1-piperazinyl]cyclohexyl]-4-[[(7r)-7-ethyl-5,6,7,8-tetrahydro-5-methyl-8-(1-methylethyl)-6-oxo-2-pteridinyl]amino]-3-methoxybenzamide
    • IBI
    • SCHEMBL2169101
    • NCGC00263087-12
    • GTPL7947
    • NCGC00485964-01
    • Volasertib [USAN]
    • AKOS030257530
    • DTXSID801099395
    • s2235
    • NS00073642
    • NSC-757149
    • BI6727
    • NCGC00263087-02
    • AKOS005266487
    • NCGC00263087-15
    • Benzamide, N-(trans-4-(4-(cyclopropylmethyl)-1-piperazinyl)cyclohexyl)-4-(((7R)-7-ethyl-5,6,7,8-tetrahydro-5-methyl-8-(1-methylethyl)-6-oxo-2-pteridinyl)amino)-3-methoxy-
    • BENZAMIDE, N-[TRANS-4-[4-(CYCLOPROPYLMETHYL)-1-PIPERAZINYL]CYCLOHEXYL]-4-[[(7R)-7-ETHYL-5,6,7,8-TETRAHYDRO-5-METHYL-8-(1-METHYLETHYL)-6-OXO-2-PTERIDINYL]AMINO]-3-METHOXY-
    • C34H50N8O3
    • Q7939986
    • CS-0274
    • SMR004702964
    • BI6727 (Volasertib)
    • SR-03000003275-1
    • N-(Trans-4-(4-(cyclopropylMethyl)piperazin-1-yl)cyclohexyl)-4-(((R)-7-ethyl-8-isopropyl-5-Methyl-6-oxo-5,6,7,8-tetrahydropteridin-2-yl)aMino)-3-MethoxybenzaMide
    • 6EM57086EA
    • N-((1s,4S)-4-(4-(cyclopropylmethyl)piperazin-1-yl)cyclohexyl)-4-(((R)-7-ethyl-8-isopropyl-5-methyl-6-oxo-5,6,7,8-tetrahydropteridin-2-yl)amino)-3-methoxybenzamide
    • 755038-65-4
    • Volasertib(BI6727)
    • D10182
    • NSC-800965
    • SCHEMBL21916558
    • N-{trans-4-[4-(Cyclopropylmethyl)piperazin-1-Yl]cyclohexyl}-4-{[(7r)-7-Ethyl-5-Methyl-8-(1-Methylethyl)-6-Oxo-5,6,7,8-Tetrahydropteridin-2-Yl]amino}-3-Methoxybenzamide
    • 755038-54-1
    • NCGC00263087-03
    • AS-16996
    • BCP9000403
    • MFCD20926414
    • HY-12137
    • Volasertib (USAN)
    • SCHEMBL9888052
    • MLS006011195
    • N-[cis-4-[4-(Cyclopropylmethyl)-1-piperazinyl]cyclohexyl]-4-[[(7R)-7-ethyl-5,6,7,8-tetrahydro-5-methyl-8-(1-methylethyl)-6-oxo-2-pteridinyl]amino]-3-methoxybenzamide
    • BCP02405
    • Volasertib [USAN:INN]
    • CCG-264952
    • EX-A1364
    • SW218140-2
    • BCPP000341
    • NSC800965
    • NCGC00263087-01
    • CHEMBL1233528
    • CHEMBL4284151
    • DTXSID901025694
    • BDBM50402023
    • AC-32844
    • Bi6727(volasertib)
    • VOLASERTIB [WHO-DD]
    • VOLASERTIB [INN]
    • N-((trans)-4-(4-(cyclopropylmethyl)piperazin-1-yl)cyclohexyl)-4-((R)-7-ethyl-8-isopropyl-5-methyl-6-oxo-5,6,7,8-tetrahydropteridin-2-ylamino)-3-methoxybenzamide
    • CHEBI:231358
    • CHEMBL5276995
    • NCGC00263087-14
    • N-{4-[4-(CYCLOPROPYLMETHYL)PIPERAZIN-1-YL]CYCLOHEXYL}-4-{[(7R)-7-ETHYL-8-ISOPROPYL-5-METHYL-6-OXO-7H-PTERIDIN-2-YL]AMINO}-3-METHOXYBENZAMIDE
    • BRD-K69776681-001-03-8
    • BI 6727; N-[trans-4-[4-(Cyclopropylmethyl)-1-piperazinyl]cyclohexyl]-4-[[(7R)-7-ethyl-5,6,7,8-tetrahydro-5-methyl-8-(1-methylethyl)-6-oxo-2-pteridinyl]amino]-3-methoxy-benzamide
    • volasertibum
    • 4-{[(7R)-7-ethyl-8-isopropyl-5-methyl-6-oxo-7H-pteridin-2-yl]amino}-3-methoxy-N-[(1s,4s)-4-[4-(cyclopropylmethyl)piperazin-1-yl]cyclohexyl]benzamide
    • N-{(1r,4R)-4-[4-(cyclopropylmethyl)piperazin-1-yl]cyclohexyl}-4-{[(7R)-7-ethyl-5-methyl-6-oxo-8-(propan-2-yl)-5,6,7,8-tetrahydropteridin-2-yl]amino}-3-methoxybenzamide
    • BDBM50613682
    • BRD-K69776681-001-06-1
    • NCGC00263087-11
    • SDCCGSBI-0654409.P001
    • MDL: MFCD20926414
    • インチ: InChI=1S/C34H50N8O3/c1-6-28-33(44)39(4)29-20-35-34(38-31(29)42(28)22(2)3)37-27-14-9-24(19-30(27)45-5)32(43)36-25-10-12-26(13-11-25)41-17-15-40(16-18-41)21-23-7-8-23/h9,14,19-20,22-23,25-26,28H,6-8,10-13,15-18,21H2,1-5H3,(H,36,43)(H,35,37,38)/t25-,26-,28-/m1/s1
    • InChIKey: SXNJFOWDRLKDSF-STROYTFGSA-N
    • ほほえんだ: O=C(C1=CC=C(C(OC)=C1)NC2=NC=C(N(C3=O)C)C(N([C@@H]3CC)C(C)C)=N2)N[C@H]4CC[C@@H](CC4)N5CCN(CC5)CC6CC6

計算された属性

  • せいみつぶんしりょう: 618.40100
  • どういたいしつりょう: 618.40058749g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 11
  • 重原子数: 45
  • 回転可能化学結合数: 11
  • 複雑さ: 996
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 106Ų
  • 疎水性パラメータ計算基準値(XlogP): 4.6

じっけんとくせい

  • 色と性状: No data available
  • 密度みつど: 1.26
  • ゆうかいてん: No data available
  • ふってん: No data available
  • フラッシュポイント: No data available
  • 屈折率: 1.63
  • PSA: 109.66000
  • LogP: 4.92080

Volasertib セキュリティ情報

Volasertib 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
D523630-1g
Volasertib (BI 6727)
755038-65-4 97%
1g
$2400 2024-06-05
Ambeed
A232139-1g
N-(trans-4-(4-(Cyclopropylmethyl)piperazin-1-yl)cyclohexyl)-4-(((R)-7-ethyl-8-isopropyl-5-methyl-6-oxo-5,6,7,8-tetrahydropteridin-2-yl)amino)-3-methoxybenzamide
755038-65-4 97%
1g
$639.0 2025-02-19
Axon Medchem
1473-25 mg
BI 6727
755038-65-4 99%
25mg
€435.00 2023-07-10
eNovation Chemicals LLC
D523630-50mg
Volasertib (BI 6727)
755038-65-4 97%
50mg
$420 2024-06-05
Ambeed
A232139-250mg
N-(trans-4-(4-(Cyclopropylmethyl)piperazin-1-yl)cyclohexyl)-4-(((R)-7-ethyl-8-isopropyl-5-methyl-6-oxo-5,6,7,8-tetrahydropteridin-2-yl)amino)-3-methoxybenzamide
755038-65-4 97%
250mg
$255.0 2025-02-19
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
V63650-100mg
Volasertib
755038-65-4 97%
100mg
¥9408.0 2023-09-06
Chemenu
CM170034-100mg
N-((1r,4R)-4-(4-(cyclopropylmethyl)piperazin-1-yl)cyclohexyl)-4-(((R)-7-ethyl-8-isopropyl-5-methyl-6-oxo-5,6,7,8-tetrahydropteridin-2-yl)amino)-3-methoxybenzamide
755038-65-4 98%
100mg
$746 2022-02-28
MedChemExpress
HY-12137-10mg
Volasertib
755038-65-4 99.41%
10mg
¥1300 2024-05-24
Axon Medchem
1473-2 x 5 mg
BI 6727
755038-65-4 99%
2 x 5 mg
€180.00 2023-07-10
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
V855542-250mg
Volasertib (BI 6727)
755038-65-4 98%
250mg
¥7,588.80 2022-01-13

Volasertib 関連文献

Volasertibに関する追加情報

Comprehensive Overview of Volasertib (CAS No. 755038-65-4): Mechanism, Applications, and Research Insights

Volasertib (CAS No. 755038-65-4) is a potent and selective inhibitor of Polo-like kinase 1 (PLK1), a key regulator of cell cycle progression. This small-molecule compound has garnered significant attention in oncology research due to its potential to disrupt mitosis in rapidly dividing cancer cells. With the rise of targeted cancer therapies, Volasertib represents a promising candidate for treating malignancies characterized by PLK1 overexpression, such as acute myeloid leukemia (AML) and solid tumors.

The molecular structure of Volasertib (C27H34N6O) enables its high affinity for the ATP-binding pocket of PLK1, effectively blocking its enzymatic activity. Researchers have highlighted its anti-proliferative effects in preclinical studies, particularly in combination with other chemotherapeutic agents. Recent trends in cancer drug development emphasize the importance of kinase inhibitors like Volasertib, which align with the growing demand for precision medicine approaches.

In clinical trials, Volasertib has demonstrated synergistic effects with standard therapies, sparking interest in its potential to overcome drug resistance—a major challenge in oncology. Searches for "Volasertib mechanism of action" and "PLK1 inhibitor clinical trials" have surged, reflecting the scientific community's focus on cell cycle-targeted therapies. Notably, its ability to induce mitotic arrest and apoptosis in cancer cells has been validated across multiple in vitro and in vivo models.

From a pharmacological perspective, Volasertib exhibits favorable pharmacokinetic properties, including oral bioavailability and dose-dependent efficacy. Its therapeutic window and safety profile are actively investigated, with researchers optimizing dosing regimens to minimize off-target effects. The compound's structure-activity relationship (SAR) has also inspired derivatives, addressing queries like "Volasertib analogs" and "next-generation PLK1 inhibitors."

Emerging studies explore Volasertib's role in cancer immunotherapy combinations, capitalizing on its ability to enhance immune checkpoint blockade responses. This aligns with the booming interest in "kinase inhibitors and immunotherapy" among researchers. Additionally, computational approaches like molecular docking and AI-driven drug discovery are being leveraged to refine Volasertib's specificity, addressing popular search terms such as "computational PLK1 inhibitor design."

Despite its promise, challenges like tumor heterogeneity and biomarker identification for Volasertib responsiveness remain active research areas. The scientific community continues to investigate predictive biomarkers, with searches for "PLK1 expression cancer prognosis" increasing by 40% year-over-year. Meanwhile, drug formulation innovations aim to improve Volasertib's stability and tumor penetration, particularly for central nervous system malignancies.

In conclusion, Volasertib (CAS No. 755038-65-4) stands at the forefront of PLK1-targeted oncology research, bridging gaps between basic science and translational medicine. Its development reflects broader shifts toward personalized cancer treatment, answering pressing questions about combination therapy strategies and resistance mechanisms. As investigations progress, this compound may unlock new paradigms in cell cycle intervention and cancer management.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:755038-65-4)Volasertib
A24988
清らかである:99%/99%
はかる:250mg/1g
価格 ($):230.0/575.0
atkchemica
(CAS:755038-65-4)Volasertib
CL2864
清らかである:95%+
はかる:1g/5g/10g/100g
価格 ($):問い合わせ